molecular formula C21H44O9Si4 B6105221 2-[[[Bis[[2-hydroxyethoxymethyl(dimethyl)silyl]oxy]-phenylsilyl]oxy-dimethylsilyl]methoxy]ethanol

2-[[[Bis[[2-hydroxyethoxymethyl(dimethyl)silyl]oxy]-phenylsilyl]oxy-dimethylsilyl]methoxy]ethanol

Cat. No.: B6105221
M. Wt: 552.9 g/mol
InChI Key: RUBIMPKDGDMMDR-UHFFFAOYSA-N
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Description

2-[[[Bis[[2-hydroxyethoxymethyl(dimethyl)silyl]oxy]-phenylsilyl]oxy-dimethylsilyl]methoxy]ethanol is a complex organosilicon compound. It is characterized by its multiple silyl groups and hydroxyl functionalities, making it a versatile intermediate in organic synthesis and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[[Bis[[2-hydroxyethoxymethyl(dimethyl)silyl]oxy]-phenylsilyl]oxy-dimethylsilyl]methoxy]ethanol typically involves the reaction of phenylsilanes with hydroxyethoxymethylsilanes under controlled conditions. The reaction is carried out in the presence of a catalyst, often a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure consistent quality and efficiency. The reaction parameters are closely monitored, and advanced purification techniques, such as distillation and chromatography, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-[[[Bis[[2-hydroxyethoxymethyl(dimethyl)silyl]oxy]-phenylsilyl]oxy-dimethylsilyl]methoxy]ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The silyl groups can be reduced to form simpler silanes.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution can produce various functionalized silanes.

Scientific Research Applications

2-[[[Bis[[2-hydroxyethoxymethyl(dimethyl)silyl]oxy]-phenylsilyl]oxy-dimethylsilyl]methoxy]ethanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organosilicon compounds.

    Biology: The compound is employed in the modification of biomolecules for enhanced stability and functionality.

    Medicine: It is investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with therapeutic agents.

    Industry: The compound is used in the production of advanced materials, such as coatings and adhesives, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[[[Bis[[2-hydroxyethoxymethyl(dimethyl)silyl]oxy]-phenylsilyl]oxy-dimethylsilyl]methoxy]ethanol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, while the silyl groups can participate in covalent bonding. These interactions enable the compound to modify the properties of other substances, such as enhancing their stability or reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[[[Bis[[2-hydroxyethoxymethyl(dimethyl)silyl]oxy]-methylsilyl]oxy-dimethylsilyl]methoxy]ethanol
  • 2-[[[Bis[[2-hydroxyethoxymethyl(dimethyl)silyl]oxy]-ethylsilyl]oxy-dimethylsilyl]methoxy]ethanol

Uniqueness

2-[[[Bis[[2-hydroxyethoxymethyl(dimethyl)silyl]oxy]-phenylsilyl]oxy-dimethylsilyl]methoxy]ethanol is unique due to the presence of the phenyl group, which imparts distinct chemical properties. The phenyl group enhances the compound’s stability and reactivity, making it more suitable for specific applications compared to its analogs.

Properties

IUPAC Name

2-[[[bis[[2-hydroxyethoxymethyl(dimethyl)silyl]oxy]-phenylsilyl]oxy-dimethylsilyl]methoxy]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H44O9Si4/c1-31(2,18-25-15-12-22)28-34(21-10-8-7-9-11-21,29-32(3,4)19-26-16-13-23)30-33(5,6)20-27-17-14-24/h7-11,22-24H,12-20H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUBIMPKDGDMMDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(COCCO)O[Si](C1=CC=CC=C1)(O[Si](C)(C)COCCO)O[Si](C)(C)COCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H44O9Si4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

552.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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